![molecular formula C13H10ClN B1618528 N-Phenylbenzimidoyl chloride CAS No. 4903-36-0](/img/structure/B1618528.png)
N-Phenylbenzimidoyl chloride
Overview
Description
N-Phenylbenzimidoyl chloride, also known as PBI, is a halogenated organic compound that has been used in a variety of scientific research applications. It is a white to off-white crystalline solid with a melting point of 68ºC and a boiling point of 210ºC. PBI is soluble in a range of organic solvents, including methanol, ethanol, and acetone, and is insoluble in water. PBI has been used in many scientific research applications, including synthesis, drug design, and biochemistry.
Scientific Research Applications
Chlorination of Alcohols : N-Phenylbenzimidoyl chloride has been used as an efficient chlorination reagent for converting alcohols to corresponding chlorides. The process is catalyzed by dimethyl sulfoxide (DMSO) and is notable for its mild reaction conditions and high yields. The reaction is stereoselective and potentially chemoselective, offering significant advantages in organic synthesis (Wang et al., 2013).
Synthesis of Unsymmetrical Benzils : this compound has been utilized in the nucleophilic aroylation of aromatic aldehydes to produce unsymmetrical benzils. This process involves the use of N-heterocyclic carbene as a catalyst, showcasing the compound's versatility in facilitating complex organic reactions (Suzuki et al., 2011).
Synthesis of Selenium-Containing Heterocycles : Research has demonstrated the synthesis of 1,3-selenazoles from N-Phenylimidoyl isoselenocyanates, which are derived from this compound. This indicates its role in the production of selenium-based heterocyclic compounds, important in various chemical applications (Zhou et al., 2000).
Polymer Science : this compound has been used in the synthesis of N-phenyl-substituted polybenzimidazoles, which are known for their high heat resistance and good solubility in organic solvents. This application is significant in the development of materials with enhanced mechanical properties (Tonevitskii et al., 2000).
Mechanism of Action
Target of Action
The primary target of N-Phenylbenzimidoyl chloride is alcohols . It is used as a chlorination reagent in the conversion of alcohols to corresponding chlorides .
Mode of Action
This compound interacts with its targets (alcohols) in the presence of a catalyst, dimethyl sulfoxide (DMSO), to convert them into corresponding chlorides . The reaction conditions are mild, and most substrates give satisfactory yields .
Biochemical Pathways
The conversion of alcohols into corresponding halides plays an important role in organic synthesis . This compound, as a chlorination reagent, contributes to this transformation. The reaction is stereoselective and potentially chemoselective among primary benzyl alcohols, secondary benzyl alcohols, and unactivated aliphatic alcohols .
Result of Action
The result of this compound’s action is the efficient conversion of alcohols into corresponding chlorides . This conversion is crucial in organic synthesis .
Action Environment
The action of this compound is influenced by the presence of a catalyst (DMSO) and the type of alcohol substrate . The reaction conditions are mild, and the amount of DMSO can be as low as 0.001 eq without reducing the efficiency of the chlorination .
properties
IUPAC Name |
N-phenylbenzenecarboximidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOFSUPMQDLYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295111 | |
Record name | N-PHENYLBENZIMIDOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4903-36-0 | |
Record name | 4903-36-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-PHENYLBENZIMIDOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Phenylbenzimidoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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